

The Role of NCT-503 in One-Carbon Unit Wasting: A Technical Whitepaper

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Compound of Interest

Compound Name: NCT-503

Cat. No.: B609503

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Abstract

NCT-503 is a potent and selective inhibitor of phosphoglycerate dehydrogenase (PHGDH), the rate-limiting enzyme in the de novo serine synthesis pathway. While its primary mechanism involves blocking the production of serine from glucose, **NCT-503** also induces a state of "one-carbon unit wasting." This phenomenon is characterized by a futile cycle of serine-glycine interconversion, ultimately leading to the depletion of cellular nucleotide pools and subsequent cell cycle arrest. This technical guide provides an in-depth analysis of the mechanisms underlying **NCT-503**-induced one-carbon unit wasting, supported by quantitative data, detailed experimental protocols, and visual representations of the involved pathways.

Introduction to One-Carbon Metabolism and NCT-503

One-carbon metabolism is a critical network of biochemical pathways that transfer one-carbon units for the synthesis of essential biomolecules, including nucleotides, amino acids, and methylated compounds.^{[1][2]} Cancer cells often exhibit a heightened dependency on this metabolic network to support their rapid proliferation.^[3] The de novo serine synthesis pathway, initiated by PHGDH, is a key contributor of one-carbon units to this network.^{[4][5]}

NCT-503 has emerged as a valuable chemical probe and potential therapeutic agent for targeting cancers with elevated PHGDH expression. It is an inhibitor of PHGDH with a reported IC₅₀ value of 2.5 μ M. Beyond simple inhibition of serine synthesis, **NCT-503**'s mechanism of action involves a more complex process that actively depletes one-carbon units.

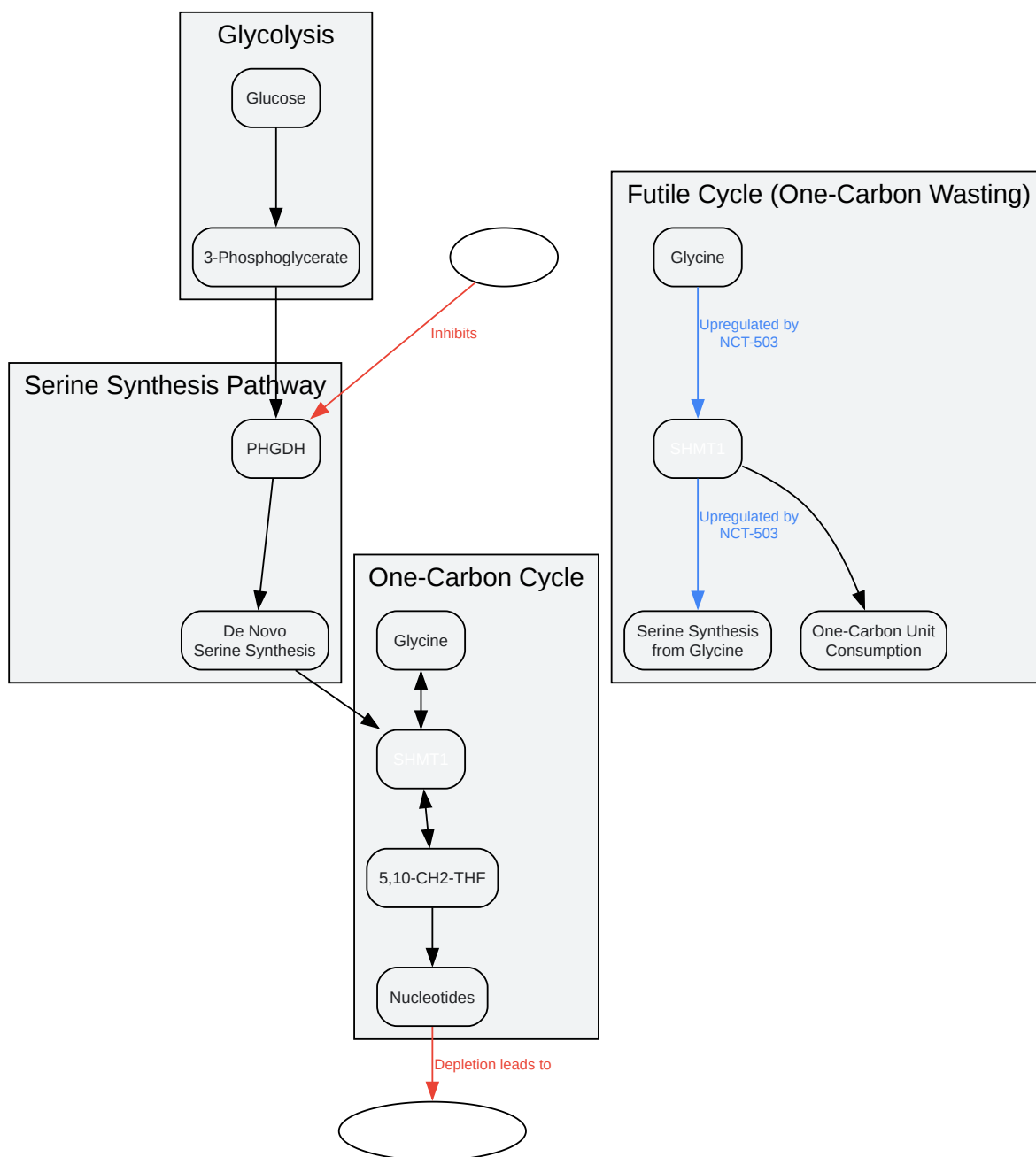
Mechanism of Action: Induction of One-Carbon Unit Wasting

NCT-503 selectively blocks the synthesis of serine from glucose by inhibiting PHGDH. However, it concurrently triggers a futile cycle dependent on serine hydroxymethyltransferase 1 (SHMT1), a cytosolic enzyme that catalyzes the reversible conversion of serine and tetrahydrofolate (THF) to glycine and 5,10-methylenetetrahydrofolate (5,10-CH₂-THF). This **NCT-503**-induced cycle involves the synthesis of serine from glycine, which consumes one-carbon units without contributing to the net production of essential downstream metabolites. This "wasting" of one-carbon units leads to a depletion of the nucleotide pool and ultimately causes cell cycle arrest.

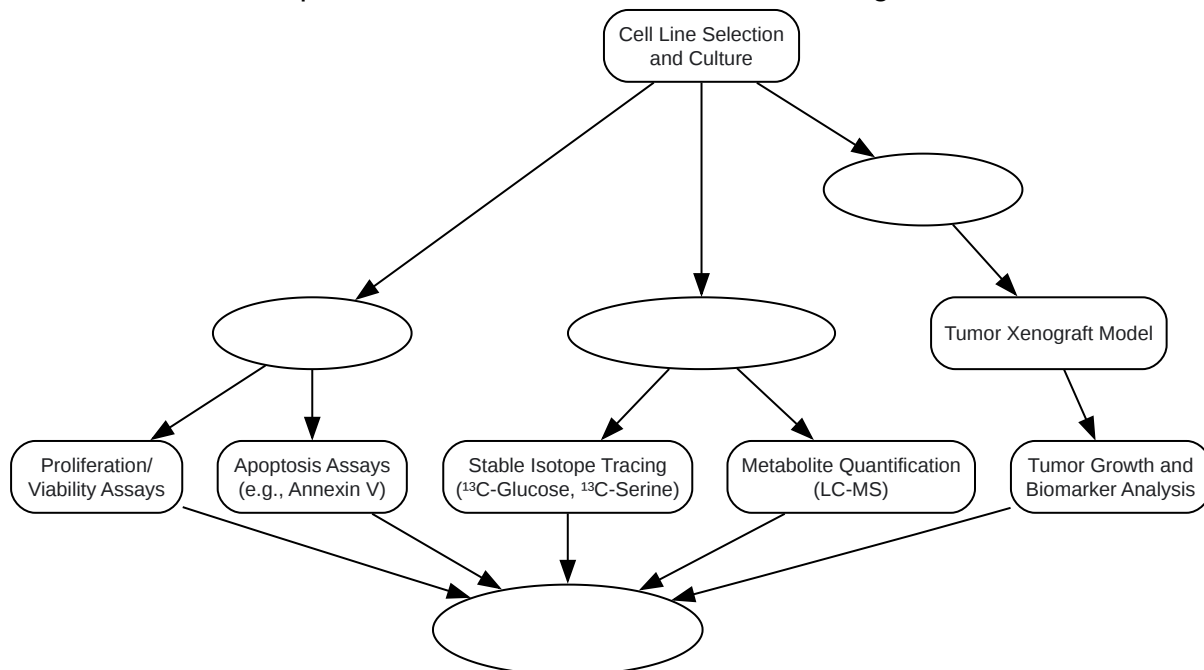
Signaling Pathway of NCT-503 Induced One-Carbon Wasting

The following diagram illustrates the core mechanism of **NCT-503**'s action on one-carbon metabolism.

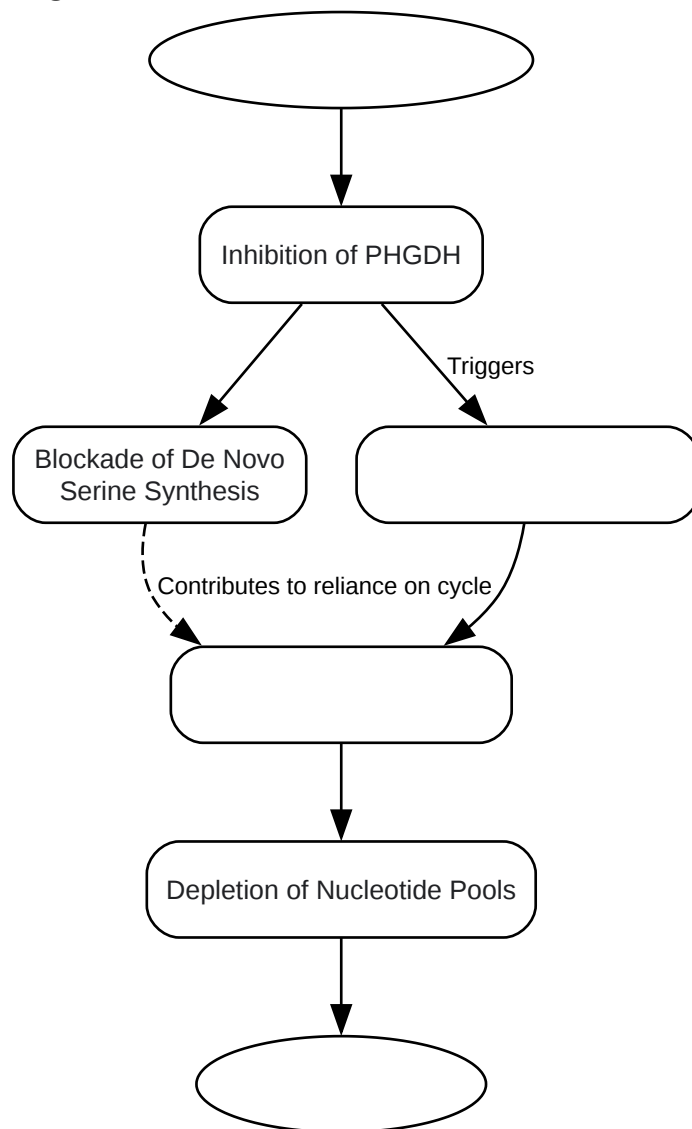
NCT-503 Signaling Pathway



Experimental Workflow for NCT-503 Investigation



Logical Framework of NCT-503 Action



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